molecular formula C2H5FN2 B2389271 2-Fluoroethanimidamide CAS No. 381-63-5

2-Fluoroethanimidamide

Cat. No.: B2389271
CAS No.: 381-63-5
M. Wt: 76.074
InChI Key: HAIYEFMGUXOXIY-UHFFFAOYSA-N
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Description

2-Fluoroethanimidamide, also known as 2-fluoroacetamidine, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. It has a molecular formula of C2H5FN2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C2H5FN2.ClH/c3-1-2(4)5;/h1H,4-5H2;1H . The molecular weight is 112.53 .

Scientific Research Applications

Fluorescent Zinc Chemosensors

2-Fluoroethanimidamide plays a role in the development of fluorescent zinc chemosensors. These chemosensors are crucial for zinc recognition due to zinc's significant biological importance. The development of such sensors has been a focus of research in recent years. Fluorophores like quinoline, rhodamine, and coumarin have been used in designing these sensors for detecting Zn 2+ in biological and environmental settings (Li, Yin, & Huo, 2016).

Positron Emission Tomography in Oncology

This compound derivatives are pivotal in positron emission tomography (PET) imaging, especially in oncology. PET imaging, such as FDG-PET, is vital for cancer staging, prognosis estimation, and predicting therapeutic outcomes. New imaging agents like thymidine analogs (FLT, FMAU) and their applications in various tumors have been explored, enhancing our understanding of cellular proliferation in cancer (Shields, 2006).

Advancements in Fluorescent Molecules

This compound contributes to the synthesis of new classes of latent fluorophores. These fluorophores are essential in biological sciences for their unique properties and applications in imaging. The diacetyl version of these latent fluorophores shows stability in biological environments and can yield significant compounds like rhodamine upon hydrolysis (Chandran, Dickson, & Raines, 2005).

Two-Photon Excitation Fluorescence Microscopy

The use of fluorophores in two-photon fluorescence microscopy, a key invention in biological imaging, is another significant application. This technique allows for noninvasive, high-resolution study of biological specimens. Two-photon excitation offers advantages like reduced photodamage, enhanced penetration depth, and higher-contrast images, and is increasingly used in biology and medicine (So, Dong, Masters, & Berland, 2000).

Cu(2+)-Selective Fluorescence Sensor

In the realm of fluorescence sensing, this compound derivatives have been used to develop a novel coumarin-based fluorogenic probe. This probe is designed for high selectivity and suitable affinity in biological systems towards Cu(2+), demonstrating its potential for monitoring Cu(2+) ion in aqueous solutions and living cells (Jung et al., 2009).

Lanthanide-Based NIR-II Probes

Lanthanide-based luminescent nanomaterials, which include this compound derivatives, are gaining attention for their application in NIR-II biomedical imaging and biosensing. These materials are explored for their high sensitivity and spatiotemporal resolution in imaging applications (Fan & Zhang, 2019).

Fluorescent Amino Acid Incorporation

This compound is also involved in the biosynthetic incorporation of fluorescent amino acids into proteins. This allows for the study of protein structure, dynamics, and interactions in vitro and in vivo, providing valuable insights into protein functions (Summerer et al., 2006).

DNA Radiation Damage Enhancement

This compound derivatives like 2-Fluoroadenine have been proposed for use in cancer radiotherapy. These compounds enhance DNA strand breakage when incorporated into DNA, making them effective radiosensitizers operative at a wide range of electron energies (Rackwitz et al., 2016).

Properties

IUPAC Name

2-fluoroethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5FN2/c3-1-2(4)5/h1H2,(H3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIYEFMGUXOXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

76.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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